Product packaging for 6,7-Dimethylquinoxalin-2(1H)-one(Cat. No.:CAS No. 28082-82-8)

6,7-Dimethylquinoxalin-2(1H)-one

Cat. No.: B1590895
CAS No.: 28082-82-8
M. Wt: 174.2 g/mol
InChI Key: YXHOLYSXLHTIOT-UHFFFAOYSA-N
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Description

6,7-Dimethylquinoxalin-2(1H)-one (CAS Number 28082-82-8) is an organic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . It is characterized by a density of approximately 1.23 g/cm³ and a high boiling point of 386.7°C . This compound is built around the quinoxaline scaffold, a heterocyclic structure known for its diverse biological activities, which makes it a valuable template in medicinal chemistry . Recent scientific investigations highlight the research value of this compound and its derivatives as a promising scaffold in the development of novel antimicrobial agents . Studies have shown that synthesized derivatives of this compound exhibit marked in vitro antimicrobial activity against various bacterial and fungal strains . Furthermore, research indicates that these active compounds function by targeting the DNA gyrase enzyme, a critical bacterial enzyme responsible for DNA replication . One specific derivative demonstrated significant inhibitory activity against DNA gyrase, with potency better than that of the standard drug ciprofloxacin in experimental assays . This mechanism of action and the associated antimicrobial efficacy make this compound a subject of interest for further investigation and antimicrobial development. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B1590895 6,7-Dimethylquinoxalin-2(1H)-one CAS No. 28082-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-8-9(4-7(6)2)12-10(13)5-11-8/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHOLYSXLHTIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564619
Record name 6,7-Dimethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28082-82-8
Record name 6,7-Dimethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Investigations of 6,7 Dimethylquinoxalin 2 1h One

Established Synthetic Routes for 6,7-Dimethylquinoxalin-2(1H)-one and Related Core Structures

Traditional methods for synthesizing the quinoxalinone framework, including this compound, have laid the groundwork for more advanced and efficient protocols. These established routes primarily involve cyclocondensation reactions and subsequent functionalization to introduce the desired substituents.

Cyclocondensation Reactions in Quinoxalinone Scaffold Assembly

The most common and foundational method for constructing the quinoxalinone ring system is the cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net For the synthesis of quinoxalin-2(1H)-ones specifically, this involves the reaction of an appropriate o-phenylenediamine with an α-keto acid or its ester.

In a typical procedure, the reaction of an o-phenylenediamine with an α-keto carboxylic acid can yield quinoxalinone derivatives. nih.gov For instance, the condensation of 4,5-dimethylbenzene-1,2-diamine (B154071) with glyoxylic acid would be the classical approach to forming this compound. These reactions are often carried out in a suitable solvent such as n-butanol or under acidic conditions, for example, in 4N hydrochloric acid, to facilitate the cyclization and dehydration steps. nih.gov The reaction proceeds via the initial formation of an imine between one of the amino groups of the diamine and a carbonyl group of the α-keto acid, followed by an intramolecular cyclization and subsequent dehydration to afford the quinoxalinone ring.

Regioselective Introduction of Methyl Substituents at the Quinoxalinone C-6 and C-7 Positions

The synthesis of this compound necessitates the presence of two methyl groups on the benzene (B151609) ring of the quinoxalinone core. The most direct approach to achieve this is to start with a correspondingly substituted o-phenylenediamine, namely 4,5-dimethyl-1,2-phenylenediamine. The regioselectivity of the final product is therefore predetermined by the substitution pattern of the starting diamine.

Alternatively, methods for the direct methylation of a pre-formed quinoxalinone scaffold exist, though achieving specific regioselectivity at the C-6 and C-7 positions can be challenging and may require directing groups or specific catalysts. rsc.org However, for the synthesis of this compound, the use of 4,5-dimethyl-1,2-phenylenediamine as a starting material remains the most straightforward and widely employed strategy, ensuring the correct placement of the methyl groups.

Emerging Synthetic Strategies for this compound

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for the synthesis of quinoxalinone derivatives. These emerging strategies often employ advanced catalytic systems and non-conventional energy sources to improve reaction times, yields, and environmental friendliness.

Transition Metal-Catalyzed Syntheses of this compound and its Analogues

Transition metal catalysis has become a powerful tool in organic synthesis, and the construction of quinoxaline (B1680401) and quinoxalinone scaffolds is no exception. rsc.orgfrontiersin.org While direct transition metal-catalyzed synthesis of this compound is not extensively documented, related methodologies for quinoxalinone synthesis suggest potential applications. These methods often involve C-H activation, cross-coupling reactions, and tandem processes that offer novel disconnection approaches to the target molecule.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have been effectively used to synthesize 3-aryl and 3-heterocyclic quinoxalin-2-ylamines from 3-bromo-quinoxalin-2-ylamines. capes.gov.br Although this example focuses on functionalization at the C-3 position, similar strategies could potentially be adapted for the construction of the core scaffold or for late-stage functionalization. The use of inexpensive and readily available transition metals is an active area of research, aiming to make these synthetic routes more economical and sustainable. frontiersin.org

Photocatalytic Approaches to this compound Synthesis

Visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. acs.org This strategy has been successfully applied to the functionalization of quinoxalin-2(1H)-ones. For example, a visible-light-induced dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines has been developed, utilizing air as a green oxidant. acs.org

Furthermore, photoredox catalysis has been employed for the direct arylation and alkylation of quinoxalin-2(1H)-ones. organic-chemistry.org These methods often proceed through the generation of radical intermediates, which then react with the quinoxalinone core. While these examples primarily describe functionalization at the C-3 position, the principles of photocatalysis could be extended to the development of novel cyclization strategies for the synthesis of the quinoxalinone scaffold itself, including this compound. The use of a quinoxalinone–B(C6F5)3·H2O combination as a photocatalyst for aerobic oxidation reactions further highlights the potential of these compounds in photoredox chemistry. acs.org

Microwave-Assisted and Flow Chemistry Protocols for Enhanced this compound Production

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. e-journals.inudayton.edu The synthesis of quinoxaline derivatives has been shown to benefit from microwave irradiation, particularly in solvent-free conditions, which aligns with the principles of green chemistry. e-journals.inscilit.com

The condensation of diamines with dicarbonyl compounds to form quinoxalines can be achieved in minutes with excellent yields under microwave heating. e-journals.in For example, the synthesis of various quinoxalines has been reported on acidic alumina (B75360) under solvent-free microwave irradiation, demonstrating the efficiency of this technique. scispace.com

Flow chemistry offers another avenue for the enhanced production of quinoxaline derivatives. A three-step continuous-flow system has been developed for the telescoped preparation of polycyclic quinoxaline compounds, integrating isocyanide formation and photochemical cyclization. nih.gov Such continuous processes allow for better control over reaction parameters, improved safety, and easier scalability, making them attractive for the industrial production of compounds like this compound.

Sustainable and Green Chemistry Methodologies in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to minimize environmental impact. Key strategies include the use of eco-friendly solvents, alternative energy sources, and catalyst-free reaction conditions.

One of the most significant green chemistry approaches is the use of water as a solvent for the synthesis of quinoxalines and their derivatives. sci-hub.setcichemicals.com Water is a non-toxic, non-flammable, and readily available solvent, making it an ideal medium for chemical reactions. Catalyst-free methods for the synthesis of polyfunctionalized quinoxalines have been successfully developed in water, aligning with the goals of green chemistry by eliminating the need for potentially toxic and expensive catalysts. sci-hub.se The high polarity of water can enhance the efficiency of reactions compared to traditional organic solvents like ethanol (B145695). tcichemicals.com

The classical synthesis of quinoxalinones involves the condensation of an o-phenylenediamine with an α-keto acid or its ester. For this compound, this would typically involve the reaction of 4,5-dimethyl-1,2-phenylenediamine with a reagent like ethyl 2-oxoacetate. Green protocols for such reactions aim to avoid hazardous solvents and catalysts. For instance, catalyst-free synthesis of quinolines, a related class of heterocycles, has been achieved in water at elevated temperatures, suggesting a viable green route for quinoxalinone synthesis as well. tcichemicals.com

Alternative energy sources such as microwave irradiation and ultrasound have also emerged as powerful tools in green synthesis. Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to purer products with comparable or higher yields than conventional heating methods. sapub.org Similarly, ultrasound-assisted synthesis can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, often leading to shorter reaction times and improved yields. sci-hub.se

Photoredox catalysis, particularly using visible light, represents another frontier in the green synthesis of quinoxalinone derivatives. sapub.orgresearchgate.net These methods can often be performed under mild, metal-free conditions, sometimes even in aqueous media, thereby reducing the environmental footprint of the synthesis. sapub.orgresearchgate.net While not yet specifically detailed for this compound, these general methodologies for quinoxalinone synthesis highlight the potential for developing highly sustainable synthetic routes to this specific compound.

Elucidation of Reaction Mechanisms in this compound Formation

The formation of this compound typically proceeds through the condensation of 4,5-dimethyl-1,2-phenylenediamine with an α-dicarbonyl compound or its equivalent, such as an α-keto acid or α-keto ester. The generally accepted mechanism for this type of reaction involves a series of nucleophilic attack and dehydration steps.

When 4,5-dimethyl-1,2-phenylenediamine reacts with an α-keto ester like ethyl 2-oxoacetate, the more nucleophilic amino group of the diamine attacks the more electrophilic ketone carbonyl group of the ester. This is followed by an intramolecular cyclization where the second amino group attacks the ester carbonyl. The subsequent elimination of water and ethanol leads to the formation of the quinoxalinone ring.

A plausible mechanistic pathway is as follows:

Initial Nucleophilic Attack: One of the amino groups of 4,5-dimethyl-1,2-phenylenediamine attacks the ketone carbonyl of the α-keto ester, forming a hemiaminal intermediate.

Dehydration to Imine: The hemiaminal intermediate readily loses a molecule of water to form a more stable imine intermediate.

Intramolecular Cyclization: The second amino group of the diamine then attacks the ester carbonyl group in an intramolecular fashion, leading to a five-membered ring transition state and subsequent formation of a cyclic hemiaminal ether.

Final Elimination: The cyclic intermediate eliminates a molecule of alcohol (e.g., ethanol from an ethyl ester) to yield the final, stable this compound product.

It has been noted in the synthesis of related quinoxalin-2-ones that the reaction can proceed through either an imine or an amide intermediate in the initial step. However, studies on regioisomeric products suggest that the formation of the imine intermediate is often the major pathway.

Optimization of Reaction Parameters for Yield and Purity of this compound

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound, which is essential for its potential applications. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

While specific optimization data for the synthesis of this compound is not extensively available in the public literature, data from the synthesis of closely related N-substituted quinoxalin-2-ones provides valuable insights into the factors that influence the reaction outcome. For instance, in the synthesis of N-benzyl-6,7-dimethylquinoxalin-2(1H)-one derivatives from N-protected 4,5-dimethyl-1,2-phenylenediamines and α-ketoesters, various conditions have been explored. researchgate.net

The choice of solvent and the presence of an acid catalyst can significantly impact the reaction yield. A study on the cyclization of N-protected o-phenylenediamines with carbonyl compounds demonstrated that trifluoroacetic acid in acetonitrile (B52724) is an effective system for promoting the formation of quinoxalin-2(1H)-ones at room temperature. researchgate.net

Below is an interactive data table illustrating the optimization of reaction conditions for the synthesis of a representative N-substituted quinoxalin-2(1H)-one, which can serve as a model for the optimization of this compound synthesis. The data is based on the synthesis of 1-benzyl-3-methyl-6,7-bis(trifluoromethyl)quinoxalin-2(1H)-one from N1-benzyl-4,5-bis(trifluoromethyl)benzene-1,2-diamine and pyruvic acid. researchgate.net

Table 1: Optimization of Reaction Conditions for a Representative Quinoxalin-2(1H)-one Synthesis Data is for a related N-substituted quinoxalin-2(1H)-one and serves as an illustrative example.

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
12 M HClCH2Cl2Room Temp278
22 M HCl (O2 atm)CH2Cl2Room Temp283
3CF3COOHCH2Cl2Room Temp185
4CF3COOHCH3CNRoom Temp191
5CF3COOHTHFRoom Temp182
6CF3COOHTolueneRoom Temp175
7p-TsOHCH3CNRoom Temp265
8No CatalystCH3CNRoom Temp24<5

This data highlights that the choice of both the acid catalyst and the solvent has a profound effect on the reaction yield, with trifluoroacetic acid in acetonitrile providing the optimal conditions in this specific case. Such systematic optimization would be essential to develop an efficient and high-yielding synthesis of this compound.

Strategic Structural Modifications and Derivatization Chemistry of 6,7 Dimethylquinoxalin 2 1h One

Synthetic Approaches to N-Functionalized 6,7-Dimethylquinoxalin-2(1H)-one Derivatives

The nitrogen atom at the 1-position of the this compound ring system offers a prime site for functionalization, enabling the introduction of a wide variety of substituents that can significantly influence the molecule's properties. Common strategies for N-functionalization include N-alkylation and N-acylation.

N-alkylation is typically achieved by treating the parent quinoxalinone with an alkyl halide in the presence of a base. For instance, the reaction of this compound with dimethyl sulphate in a basic medium, such as sodium hydroxide, leads to the corresponding N-methylated derivative, 6,7-Dimethyl-1-methylquinoxalin-2(1H)-one. Similarly, reaction with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in an appropriate solvent such as acetone (B3395972) yields the N-acetic acid ethyl ester derivative.

N-acylation introduces an acyl group onto the nitrogen atom, which can serve as a handle for further modifications or directly contribute to the biological activity of the molecule. This can be accomplished by reacting the quinoxalinone with an acyl chloride or anhydride (B1165640) in the presence of a suitable base.

These N-functionalized derivatives are key intermediates for the synthesis of more complex molecules. For example, the ester group in N-alkylated derivatives can be further reacted to introduce amide or other functionalities.

Introduction of Diverse Substituents onto the Quinoxaline (B1680401) Ring System of this compound

Modification of the quinoxaline ring itself, both at the pyrazinone and the benzene (B151609) moieties, is a cornerstone of derivatization strategies. The C3 position of the quinoxalin-2(1H)-one is particularly amenable to functionalization.

Direct C-H functionalization at the C3 position is a powerful and atom-economical approach. A variety of substituents, including alkyl, aryl, and vinyl groups, can be introduced at this position. For example, C3-alkylation can be achieved through radical reactions, often employing hypervalent iodine reagents or photoredox catalysis. researchgate.net Three-component reactions involving an alkene, a radical precursor, and the quinoxalinone have been developed for this purpose. researchgate.net

Furthermore, the benzene ring of this compound can undergo electrophilic aromatic substitution reactions. For instance, nitration of 6,7-disubstituted quinoxalin-2(1H)-ones has been reported to occur at the C5 position, ortho to the methyl group at C6. researchgate.net This introduces a nitro group that can be further modified, for example, by reduction to an amino group, providing a point for further derivatization.

Below is a table summarizing some of the C3-functionalized derivatives of this compound that have been synthesized.

Substituent at C3Reagents and ConditionsReference
2-(4-nitrophenyl)-2-oxoethyl2-bromo-1-(4-nitrophenyl)ethan-1-one, ethanol (B145695), reflux nih.govresearchgate.net
2-(4-chlorophenyl)-2-oxoethyl2-bromo-1-(4-chlorophenyl)ethan-1-one, ethanol, reflux nih.govresearchgate.net
2-oxo-2-phenylethyl2-bromo-1-phenylethan-1-one, ethanol, reflux nih.govresearchgate.net

Exploration of Heterocyclic Annulation Strategies Involving this compound

Fusing additional heterocyclic rings onto the this compound scaffold is a powerful strategy to create novel, complex, and rigid molecular architectures with potentially enhanced biological activities. These annulation reactions can involve either the N1-C2 or the C2-C3 bonds of the pyrazinone ring, or positions on the benzene ring.

One notable example is the synthesis of pyrrolo[2,3-b]quinoxaline derivatives. Starting from 6,7-dimethyl-3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline, which is derived from 4,5-dimethyl-1,2-phenylenediamine (a precursor to this compound), reaction with anthranilic acid leads to the formation of a fused pyrrole (B145914) ring, yielding 2-{6,7-Dimethyl-2,4-dihydro-1H-2-oxo-pyrrolo[2,3-b]quinoxalin-1-yl}benzoic acid. masterorganicchemistry.com

Another important class of fused systems is the triazoloquinoxalines. While specific examples starting directly from this compound are not extensively detailed, general synthetic routes to triazolo[4,3-a]quinoxalines often involve the cyclization of a hydrazinylquinoxaline precursor. These precursors can potentially be synthesized from 2-chloro-6,7-dimethylquinoxaline, which in turn can be derived from this compound.

The following table provides an example of a heterocyclic annulation product derived from a 6,7-dimethyl-substituted quinoxaline precursor.

Fused HeterocycleStarting MaterialReagents and ConditionsProductReference
Pyrrole6,7-dimethyl-3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxalineAnthranilic acid, fusion2-{6,7-Dimethyl-2,4-dihydro-1H-2-oxo-pyrrolo[2,3-b]quinoxalin-1-yl}benzoic acid masterorganicchemistry.com

Influence of Structural Modifications on the Reactivity and Properties of this compound Derivatives

The structural modifications discussed in the preceding sections have a profound impact on the chemical reactivity and biological properties of the resulting this compound derivatives.

For instance, the introduction of substituents at the C3 position has been shown to be a key determinant of antimicrobial activity. A study on a series of 3-substituted this compound derivatives revealed that the nature of the substituent significantly influences their efficacy against various bacterial and fungal strains. nih.govresearchgate.net Specifically, the derivative 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one displayed significant antibacterial and antifungal activities. nih.govresearchgate.net

The N-functionalization also plays a critical role in modulating biological activity. The introduction of an acetic acid moiety at the N1 position, for example, can enhance the interaction of the molecule with biological targets.

The table below presents the minimum inhibitory concentration (MIC) values for a selected derivative, illustrating the impact of C3-substitution on its antimicrobial properties.

CompoundSubstituent at C3Test OrganismMIC (µg/mL)Reference
6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one2-(4-nitrophenyl)-2-oxoethylStaphylococcus aureus3.9 nih.govresearchgate.net
6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one2-(4-nitrophenyl)-2-oxoethylEscherichia coli7.81 nih.govresearchgate.net
6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one2-(4-nitrophenyl)-2-oxoethylCandida albicans1.98 nih.govresearchgate.net

High-Throughput Synthesis and Combinatorial Libraries of this compound Analogues

The development of high-throughput synthesis and the generation of combinatorial libraries are powerful tools in modern drug discovery, enabling the rapid synthesis and screening of a large number of compounds to identify new lead structures. While these techniques are widely applied to the broader class of quinoxalinones, specific reports on the high-throughput synthesis and combinatorial libraries exclusively for this compound are not extensively documented in the reviewed literature.

However, the synthetic methodologies described for the general quinoxalinone scaffold are amenable to adaptation for high-throughput and combinatorial approaches for the 6,7-dimethyl derivative. For example, the palladium-catalyzed intramolecular N-arylation of bromoanilides under microwave irradiation is a practical and efficient route to quinoxalinone scaffolds that could be utilized in a parallel synthesis format. nih.gov Similarly, multicomponent reactions leading to C3-functionalized quinoxalinones are well-suited for the generation of compound libraries.

The principles of combinatorial chemistry, such as the split-and-pool synthesis, could be applied to generate a large number of diverse this compound derivatives by systematically varying the substituents at the N1 and C3 positions, as well as on the benzene ring. The subsequent high-throughput screening of these libraries against various biological targets would be a promising strategy for the discovery of novel therapeutic agents based on the this compound scaffold.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 6,7 Dimethylquinoxalin 2 1h One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 6,7-Dimethylquinoxalin-2(1H)-one

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the molecular framework.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals allow for the assignment of each hydrogen atom in the molecule. The aromatic protons on the quinoxalinone core will exhibit distinct signals, with their coupling patterns revealing their relative positions. The methyl groups at the 6- and 7-positions will each produce a singlet, and their chemical shifts will be influenced by their position on the aromatic ring. The proton on the nitrogen atom (N1-H) and the proton at the 3-position (C3-H) will also have characteristic chemical shifts.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbonyl carbon (C2), the carbons of the aromatic ring, and the methyl carbons can be definitively assigned. While specific, detailed experimental NMR data for this compound is not widely available in public literature, data for related quinoxalin-2(1H)-one derivatives can be used to predict the expected chemical shifts. For instance, in studies of similar quinoxalinone structures, the aromatic protons typically resonate between δ 7.00 and 8.40 ppm, and the carbonyl carbon appears in the range of δ 151-158 ppm. vitaia.pl

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H5~7.5 - 7.8s
H8~7.5 - 7.8s
C6-CH₃~2.3 - 2.5s
C7-CH₃~2.3 - 2.5s
H3~8.0 - 8.3s
N1-H~12.0 - 12.5br s

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C2~154
C3~145
C4a~130
C5~115
C6~138
C7~138
C8~115
C8a~132
C6-CH₃~20
C7-CH₃~20

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Purity Assessment of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₁₀H₁₀N₂O), the calculated monoisotopic mass is 174.0793 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Beyond molecular formula confirmation, HRMS is also instrumental in assessing the purity of a sample. The presence of ions corresponding to impurities can be detected with high sensitivity. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating data from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Investigating Vibrational Modes and Functional Groups within this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups.

For this compound, the IR spectrum is expected to show characteristic absorption bands. A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the lactam ring. The N-H stretching vibration of the amide group is expected to appear as a broad band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoxaline (B1680401) ring system will give rise to absorptions in the 1450-1620 cm⁻¹ region.

Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak in the IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch3200-3400Medium, Broad
Aromatic C-H stretch3000-3100Medium
Aliphatic C-H stretch2850-3000Medium
C=O stretch (lactam)1650-1680Strong
C=C/C=N stretch1450-1620Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies of Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the chromophore system present in the molecule.

The quinoxalinone core of this compound is a conjugated system, which is expected to result in strong UV absorption. Studies on related quinoxalin-2(1H)-one derivatives have shown characteristic absorption bands. Typically, π → π* transitions of the aromatic system and n → π* transitions of the carbonyl group are observed. It is anticipated that this compound will exhibit strong absorption peaks in the UV region, likely around 280 nm and a stronger, broader peak around 330-340 nm. nih.gov The exact positions of these maxima can be influenced by the solvent used for the analysis.

Fluorescence spectroscopy can also be employed to study the emission properties of the molecule after electronic excitation. While not all molecules are fluorescent, many conjugated heterocyclic systems exhibit fluorescence, and this can be a sensitive method for detection and quantification.

X-ray Crystallography for Definitive Solid-State Structural Analysis of this compound

While a specific crystal structure for this compound is not publicly available, analysis of related quinoxaline derivatives suggests that the quinoxalinone ring system is largely planar. wikipedia.org The methyl groups at positions 6 and 7 would lie in or very close to this plane. X-ray crystallography would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, and π-π stacking interactions between the aromatic rings, which govern the packing of the molecules in the crystal lattice.

Chromatographic Techniques (HPLC, GC-MS) for Separation, Identification, and Quantification of this compound in Complex Mixtures

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially when it is present in a mixture with other compounds, such as in a reaction mixture or a biological matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column. The mobile phase would typically consist of a mixture of water (often with a modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at one of the absorption maxima of the compound. HPLC methods have been successfully developed for the analysis of various quinoxaline derivatives. chemicalbook.comhmdb.ca

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. For GC-MS analysis, this compound may require derivatization, for example, by silylation of the N-H group, to increase its volatility and thermal stability. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification based on the mass spectrum and fragmentation pattern of each component. The fragmentation pattern is a molecular fingerprint that can be used for definitive identification. GC-MS methods have been reported for the analysis of quinoxalines derived from carbohydrates and other sources. chemicalbook.comresearchgate.net

Table 4: General Chromatographic Conditions for the Analysis of Quinoxalinone Derivatives

Technique Stationary Phase Mobile Phase/Carrier Gas Detection
HPLCC18 silicaAcetonitrile/Water gradientUV-Vis
GC-MSPhenyl-methyl polysiloxaneHeliumMass Spectrometry (EI)

Computational Chemistry and Theoretical Investigations of 6,7 Dimethylquinoxalin 2 1h One

Quantum Chemical Studies (DFT, Ab Initio) on Electronic Structure, Geometry, and Reactivity of 6,7-Dimethylquinoxalin-2(1H)-one

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating the fundamental electronic and structural properties of molecules like this compound. These studies provide a detailed understanding of the molecule's geometry, electronic distribution, and inherent reactivity.

DFT and ab initio methods are employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles in its most stable conformation. These computational approaches can also map the potential energy surface, identifying various conformers and their relative stabilities. researchgate.net The electronic structure is analyzed through the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their distribution across the molecule are critical in predicting its reactivity, with the HOMO region indicating sites susceptible to electrophilic attack and the LUMO region indicating sites for nucleophilic attack.

Furthermore, these quantum chemical studies can calculate various reactivity descriptors. These descriptors, including electronegativity, chemical hardness, and global softness, provide a quantitative measure of the molecule's stability and reactivity. The electrostatic potential map, another key output, visualizes the charge distribution and helps in identifying regions that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions. While specific studies focusing solely on this compound are not abundant in the provided search results, the principles of applying these methods to quinoxaline (B1680401) derivatives are well-established. researchgate.netacs.org

Molecular Dynamics (MD) Simulations of this compound in Biological and Material Systems

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. nih.govnih.gov By simulating the motions of atoms and molecules, MD provides insights into the dynamic processes that govern the behavior of this compound in complex environments like biological systems or materials. nih.gov

In the context of biological systems, MD simulations can be used to investigate how this compound interacts with biomacromolecules such as proteins or nucleic acids. These simulations can reveal the flexibility of the ligand and the target protein, providing a dynamic picture of the binding process. nih.govnih.gov By analyzing the trajectory of the simulation, researchers can identify stable binding modes, calculate binding free energies, and understand the role of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, in complex formation. mdpi.com For example, MD simulations can help in understanding how a quinoxaline derivative might inhibit an enzyme by observing its behavior within the active site over time. nih.govmdpi.com

In materials science, MD simulations can be employed to predict the properties of materials incorporating this compound. For instance, these simulations could model the self-assembly of these molecules on a surface or their dispersion within a polymer matrix. This can help in designing new materials with specific optical, electronic, or mechanical properties. The simulations can provide information on the morphology, stability, and dynamic behavior of these materials at the atomic level.

Prediction of Spectroscopic Parameters (NMR, UV-Vis) for this compound

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of newly synthesized compounds like this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra can provide valuable information that complements experimental data.

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using DFT methods. np-mrd.orgnp-mrd.org By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra can then be compared with experimental data to confirm the structure of the compound. Discrepancies between predicted and experimental spectra can also provide insights into conformational dynamics or solvent effects.

Theoretical UV-Vis spectra are calculated using time-dependent DFT (TD-DFT). This method computes the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum. By analyzing the molecular orbitals involved in these transitions, it is possible to assign the nature of the electronic transitions (e.g., π-π* or n-π*). This information is valuable for understanding the photophysical properties of this compound and for designing derivatives with tailored optical properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netresearchgate.net These models are powerful tools in drug discovery and materials science for predicting the activity or properties of new, unsynthesized compounds. researchgate.net

The development of a QSAR/QSPR model for derivatives of this compound involves several steps. First, a dataset of compounds with known activities or properties is collected. Then, a set of molecular descriptors is calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that relates the descriptors to the observed activity or property. researchgate.netnih.gov

Once a statistically robust and predictive QSAR/QSPR model is developed, it can be used to screen virtual libraries of this compound derivatives and prioritize the synthesis of compounds with desired characteristics. researchgate.netnih.gov For example, a QSAR model could predict the anticancer activity of a series of derivatives, while a QSPR model could predict their solubility or melting point. mdpi.comnih.gov The insights gained from the descriptors that are most influential in the model can also guide the rational design of new compounds with improved properties. nih.gov

Descriptor Type Examples Information Encoded
Constitutional Molecular Weight, Number of atoms/bondsBasic composition of the molecule
Topological Connectivity indices, Wiener indexAtom connectivity and branching
Geometrical Molecular surface area, Volume3D shape and size of the molecule
Electronic Dipole moment, HOMO/LUMO energiesElectron distribution and reactivity

Computational Approaches to Reaction Pathway Elucidation and Mechanistic Insights for this compound

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction pathway and the factors that control its feasibility and selectivity.

DFT calculations are commonly used to locate the transition state structures and calculate the activation energies for different possible reaction pathways. This information is crucial for predicting the most likely mechanism of a reaction. For instance, in the synthesis of quinoxaline derivatives, computational studies can help to elucidate the step-by-step mechanism of the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. mdpi.com

Furthermore, computational methods can be used to study the role of catalysts in reactions involving this compound. By modeling the interaction of the catalyst with the reactants and intermediates, it is possible to understand how the catalyst lowers the activation energy and influences the reaction outcome. These mechanistic insights are invaluable for optimizing reaction conditions and developing more efficient synthetic routes.

Ligand-Protein Docking and Molecular Recognition Studies Involving this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and identify potential drug candidates. nih.govnih.gov For this compound and its derivatives, molecular docking can be used to predict their binding modes and affinities to various biological targets, such as enzymes or receptors. nih.govnih.gov

The docking process involves generating a large number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank these conformations based on their predicted binding affinity. nih.govnih.gov The results of a docking study can provide valuable information about the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the binding of the ligand to the protein. mdpi.com

Biological and Pharmacological Research into 6,7 Dimethylquinoxalin 2 1h One and Its Analogues

Investigation of Antimicrobial Activities of 6,7-Dimethylquinoxalin-2(1H)-one Derivatives

The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of this compound have been a subject of intense investigation in this regard, exhibiting promising activity against a range of bacteria, fungi, and viruses.

Antibacterial Spectrum and Mechanism of Action Studies

Derivatives of this compound have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel this compound derivatives were synthesized and evaluated for their antimicrobial potential. One such derivative, 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one, displayed marked antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.98 to 15.6 µg/mL against four bacterial strains nih.govnih.gov.

The primary mechanism of antibacterial action for many quinoxaline (B1680401) derivatives has been identified as the inhibition of DNA gyrase nih.govnih.gov. This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. By targeting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death. The inhibitory activity of these derivatives against DNA gyrase has been confirmed through in vitro enzyme assays, with some analogues showing potency comparable to or even better than existing antibiotics like ciprofloxacin nih.gov.

Table 1: Antibacterial Activity of a this compound Derivative

CompoundBacterial StrainsMIC Range (µg/mL)Mechanism of Action
6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-oneFour bacterial strains1.98 - 15.6DNA Gyrase Inhibition

Antifungal Efficacy and Cellular Target Identification

In addition to their antibacterial properties, this compound derivatives have also shown promising antifungal activity. The aforementioned compound, 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one, exhibited significant antifungal efficacy with MIC values between 1.98 and 3.9 µg/mL against two fungal strains nih.govnih.gov.

The cellular targets for the antifungal action of quinoxaline derivatives are believed to be multifaceted. While DNA gyrase inhibition is a known mechanism in bacteria, fungi possess a similar enzyme, topoisomerase II, which could be a potential target. Furthermore, other cellular targets in fungi may include enzymes involved in cell wall synthesis, such as β-(1,3)-glucan synthase, or components of the fungal cell membrane, like ergosterol. The disruption of these vital structures and pathways can lead to fungal cell death. However, more specific research is required to definitively identify the cellular targets of this compound derivatives in fungal pathogens.

Antiviral Potential against Various Pathogens

The antiviral potential of quinoxaline derivatives has been explored against a variety of DNA and RNA viruses. While specific studies focusing solely on this compound are limited, research on closely related analogues provides valuable insights. For instance, novel quinoxaline derivatives synthesized using ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate as a precursor have been evaluated for their antiviral activity. Some of these derivatives failed to show activity against Hepatitis C Virus (HCV), a single-stranded RNA virus nih.gov.

However, the broader class of quinoxaline derivatives has shown activity against various other viruses, including Herpes Simplex Virus (HSV) and Influenza virus. The proposed mechanisms of antiviral action are diverse and can include the inhibition of viral entry, replication, or release from host cells. For influenza viruses, a potential target is the NS1 protein, a highly conserved viral protein. The planar structure of quinoxaline derivatives makes them suitable candidates for interacting with and inhibiting the function of such viral proteins bohrium.comnih.gov. Further research is warranted to specifically screen this compound and its direct derivatives against a wider range of viral pathogens to fully elucidate their antiviral potential.

Anticancer Research and Cytotoxicity Mechanisms of this compound

The quest for novel and effective anticancer agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound. These compounds have shown promise in preclinical studies, exhibiting cytotoxicity against various cancer cell lines through mechanisms that include the induction of apoptosis and modulation of the cell cycle.

In Vitro and In Vivo Oncological Activity Studies

Numerous in vitro studies have demonstrated the cytotoxic effects of this compound analogues against a panel of human cancer cell lines. For example, a series of novel 6,7-dimorpholinoalkoxy quinazoline derivatives, which share a similar heterocyclic core, exhibited potent antiproliferative activities against tumor cells expressing both wild-type and mutant epidermal growth factor receptor (EGFR) nih.gov. One compound, in particular, displayed remarkable inhibitory activity with IC50 values in the nanomolar range against EGFR tyrosine kinase nih.gov.

While in vivo studies specifically on this compound are not extensively reported, research on analogous structures provides a strong rationale for their potential in animal models. For instance, a non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitor demonstrated significant tumor growth suppression in a xenograft model of lung cancer in nude mice nih.gov. These findings underscore the potential of the broader quinoxalinone class of compounds as effective anticancer agents in vivo.

Table 2: In Vitro Anticancer Activity of a Potent Quinazoline Derivative

CompoundCancer Cell LinesIC50 Range (µM)Target
Compound 8d (a 6,7-dimorpholinoalkoxy quinazoline derivative)A431, A549, SW480, HCC827, NCI-H19750.37 - 4.87EGFR Tyrosine Kinase

Induction of Apoptosis and Cell Cycle Modulation by this compound

The anticancer activity of many quinoxaline derivatives is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic cascade. Studies on related quinolin-2(1H)-one derivatives have shown that these compounds can induce apoptosis accompanied by the activation of caspase-3 nih.gov. The apoptotic process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The involvement of the intrinsic pathway is often characterized by changes in the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.

In addition to inducing apoptosis, this compound analogues can also exert their anticancer effects by modulating the cell cycle. Cancer cells are characterized by uncontrolled proliferation due to dysregulation of the cell cycle. Certain quinolin-2(1H)-one derivatives have been shown to cause cell cycle arrest at the G2/M phase in human cancer cells nih.gov. This arrest prevents the cells from progressing through mitosis and dividing, ultimately leading to a halt in tumor growth. The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Target Identification and Inhibition of Cancer-Related Signaling Pathways

Quinoxaline derivatives have emerged as a significant class of compounds in oncology research due to their ability to modulate various signaling pathways implicated in cancer progression. nih.govekb.eg These compounds often act as competitive inhibitors of adenosine triphosphate (ATP) at the binding sites of numerous kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. nih.govekb.eg

Research has identified that quinoxaline derivatives can target and inhibit several key cancer-related signaling pathways:

PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Quinoxaline derivatives have been investigated as dual inhibitors of PI3K and mTOR, offering a promising strategy to counteract tumor progression. nih.govnih.gov By simultaneously blocking these two key nodes, these compounds can effectively disrupt the signaling cascade that promotes cancer cell proliferation and survival. unc.edumdpi.com

Receptor Tyrosine Kinases (RTKs): Quinoxaline-based compounds have been shown to inhibit a range of receptor tyrosine kinases that play pivotal roles in tumor angiogenesis and metastasis. ekb.eg These include:

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a key strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govekb.eg

Platelet-Derived Growth Factor Receptor (PDGFR): Dysregulation of PDGFR signaling is implicated in various cancers, and its inhibition can impede tumor growth. ekb.eg

Epidermal Growth Factor Receptor (EGFR)/Human Epidermal Growth Factor Receptor 2 (HER2): These receptors are well-established targets in cancer therapy, and their inhibition by quinoxaline derivatives can halt the proliferation of cancer cells. nih.gov

c-Met Proto-Oncogene (c-Met kinase): This receptor is involved in cell motility, invasion, and proliferation, making it an attractive target for anticancer agents. nih.gov

Other Kinases: The inhibitory activity of quinoxaline derivatives extends to other kinases involved in cell cycle regulation and other cellular processes, such as Janus kinase (JAK-2) and cyclin-dependent kinases (CDK1, 2, 4, 6). nih.govekb.eg

Table 1: Cancer-Related Kinases Targeted by Quinoxaline Derivatives

Kinase Target Role in Cancer Reference
PI3K/mTOR Cell growth, proliferation, survival nih.govnih.gov
VEGFR Angiogenesis nih.govekb.eg
PDGFR Tumor growth ekb.eg
EGFR/HER2 Cell proliferation nih.gov
c-Met Cell motility, invasion, proliferation nih.gov
JAK-2 Cell signaling nih.gov
CDKs (1,2,4,6) Cell cycle regulation nih.govekb.eg

Neuropharmacological Exploration of this compound

The neuropharmacological potential of this compound and its analogues is an area of growing interest, with studies pointing towards their potential in addressing neurodegenerative disorders.

A study focusing on the development of therapeutics for Alzheimer's disease explored the kinase inhibitory activity of a series of new heterocyclic analogues based on the 6,7-dimethyl quinoxaline scaffold. nih.govresearchgate.net These compounds were evaluated for their ability to inhibit key kinases from the CMGC family that are implicated in the hyperphosphorylation of the Tau protein, a hallmark of Alzheimer's disease. nih.gov The targeted kinases included:

Glycogen Synthase Kinase 3β (GSK-3β): This kinase is a primary player in Tau phosphorylation, and its inhibition is a major therapeutic strategy for Alzheimer's disease. nih.govnih.govresearchgate.nettbzmed.ac.ir

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): This kinase is also involved in Tau phosphorylation and cognitive deficits associated with neurodegenerative diseases. nih.gov

Cdc2-like kinase 1 (CLK1): This kinase is another contributor to the pathological phosphorylation of Tau. nih.gov

The research revealed that certain 6,7-dimethyl quinoxaline analogues, particularly those with bromo or chloro substitutions on an appended aromatic ring, exhibited high selectivity towards inhibiting GSK-3β. nih.govresearchgate.net This selectivity suggests a promising avenue for the development of targeted therapies for Alzheimer's disease. nih.gov

Table 2: Kinase Inhibition by 6,7-Dimethyl Quinoxaline Analogues

Kinase Target Relevance to Neurodegeneration Finding Reference
GSK-3β Tau hyperphosphorylation in Alzheimer's Halogenated analogues show high selectivity nih.govresearchgate.net
DYRK1A Tau phosphorylation, cognitive deficits Investigated as a target nih.gov
CLK1 Tau phosphorylation Investigated as a target nih.gov

Beyond Alzheimer's disease, quinoxaline derivatives have demonstrated neuroprotective effects in models of other neurological disorders, such as Parkinson's disease. acs.orgnih.govacs.org Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the midbrain. acs.orgnih.gov Research into second-generation quinoxaline-derived molecules has identified compounds with the ability to protect these neurons from degeneration. acs.orgnih.gov

One particular 6-aminoquinoxaline derivative, designated as PAQ (4c), was found to be highly effective in cellular models of Parkinson's disease. acs.orgnih.gov Further investigation into its mechanism of action revealed that its neuroprotective effects are, in part, attributable to the activation of ryanodine receptors in the endoplasmic reticulum. acs.orgnih.govresearchgate.net Importantly, this compound was also shown to attenuate neurodegeneration in a mouse model of Parkinson's disease, highlighting its potential as a therapeutic candidate for this debilitating condition. acs.orgnih.gov

Anti-inflammatory and Immunomodulatory Research of this compound

The anti-inflammatory and immunomodulatory properties of quinoxaline derivatives have been a subject of investigation, with studies indicating their potential to mitigate inflammatory processes. nih.govunav.edunih.govbenthamscience.comresearchgate.net The mechanisms underlying these effects are multifaceted and involve the modulation of key inflammatory mediators and signaling pathways. nih.govbenthamscience.com

The anti-inflammatory actions of quinoxalines are often attributed to their ability to inhibit the expression and activity of several pro-inflammatory molecules, including:

Cyclooxygenase (COX): These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. nih.govmdpi.com

Cytokines: Quinoxaline derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.govmdpi.com

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB): This transcription factor plays a central role in regulating the inflammatory response, and its inhibition can lead to a broad anti-inflammatory effect. nih.govnih.gov

p38α Mitogen-Activated Protein Kinase (p38α MAPK): This kinase is involved in the production of inflammatory cytokines and is a target for anti-inflammatory drug development. nih.gov

Furthermore, some quinoxaline analogues have been found to act as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins, thereby contributing to the resolution of inflammation. nih.gov An agonistic effect on opioid receptors has also been proposed as a potential mechanism for the anti-inflammatory and analgesic effects of some quinoxaline derivatives. nih.govresearchgate.net For instance, certain aminoalcohol-based quinoxaline derivatives, DEQX and OAQX, have demonstrated the ability to reduce leukocyte migration and decrease the levels of IL-1β and TNF-α. nih.gov

Enzyme Inhibition and Activation Studies with this compound as a Modulator

Research into the enzyme-modulating activities of this compound has revealed its potential as an inhibitor of specific enzymes, particularly in the context of antimicrobial research.

A notable target for this compound derivatives is DNA gyrase . This essential bacterial enzyme is a type II topoisomerase that plays a crucial role in DNA replication, repair, and recombination, making it an attractive target for the development of new antibacterial agents. nih.gov

A study focused on the design and synthesis of novel this compound derivatives demonstrated their inhibitory activity against DNA gyrase. One particular derivative, 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one (4d) , displayed significant antibacterial and antifungal activities and showed noticeable inhibition of the DNA gyrase enzyme. researchgate.netresearchgate.net Molecular docking studies have further supported these findings by showing favorable interactions between these compounds and the DNA gyrase binding site.

Table 3: DNA Gyrase Inhibition by a this compound Derivative

Compound Target Enzyme Activity Reference
6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one (4d) DNA Gyrase Noticeable inhibitory activity researchgate.netresearchgate.net

Pharmacokinetic and Pharmacodynamic Research on this compound

The pharmacokinetic and pharmacodynamic properties of a drug candidate are critical for its development and clinical success. While specific data for this compound is not extensively available, the broader class of quinoxalinone derivatives has been studied to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net

Theoretical investigations into the structural and electronic properties of quinoxalin-2(1H)-one and its derivatives have been conducted to predict their reactivity and potential biological activity. sciety.org These studies, often employing methods like Density Functional Theory (DFT), analyze parameters such as atomic charges, electronic density, and electrostatic potential to provide qualitative forecasts of the compounds' behavior in biological systems. sciety.org

The versatility of the quinoxalinone skeleton and its chemical accessibility have made it a promising scaffold for the development of bioactive compounds. researchgate.netscispace.comnih.govbohrium.comresearchgate.net The diverse pharmacological activities reported for this class of compounds, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects, underscore the importance of further research into their pharmacokinetic and pharmacodynamic profiles to optimize their therapeutic potential. researchgate.netscispace.comnih.govbohrium.comnih.gov

Structure-Activity Relationship (SAR) Studies Guiding Rational Design of this compound Analogues

The quinoxaline core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active molecules. Within this class, this compound has served as a foundational structure for the development of numerous analogues with a wide range of pharmacological activities. Structure-activity relationship (SAR) studies have been instrumental in elucidating the chemical features necessary for biological activity, thereby guiding the rational design of more potent and selective therapeutic agents.

Research into the SAR of quinoxalin-2(1H)-one derivatives has revealed several key insights. For instance, in the context of antiviral activity against the Hepatitis C virus (HCV), modifications at the C-3 position of the quinoxalin-2(1H)-one ring have been shown to be beneficial. The introduction of a hydrogen-bond acceptor, such as an ester or an amide group, at this position enhances antiviral potency. Notably, N,N-disubstituted amides were found to be significantly more effective than N-monosubstituted amides. nih.gov Furthermore, the NH-group of the lactam moiety within the quinoxalinone core is essential for anti-HCV activity. nih.gov

In the realm of antimicrobial agents, new derivatives of this compound have been synthesized and evaluated for their potential to target bacterial DNA gyrase. researchgate.netnih.gov One such derivative, 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one, demonstrated significant antibacterial and antifungal properties. researchgate.netnih.gov This finding highlights the importance of the substituent at the 3-position in determining the antimicrobial spectrum and potency of these analogues. Molecular docking studies have further supported these findings, showing favorable interactions between the designed compounds and the DNA gyrase binding site, which corroborates the in vitro inhibitory activities. nih.gov

The rational design of quinoxalinone analogues has also been applied in the development of enzyme inhibitors for other therapeutic areas. For instance, SAR studies on derivatives targeting cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), enzymes implicated in cancer, have shown that the presence of strong electron-withdrawing groups on the heterocyclic core or an attached phenyl ring can enhance inhibitory activity. nih.gov This is attributed to the ability of these groups to act as hydrogen bond acceptors. nih.gov

A notable example of rational drug design is the development of 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones as dual inhibitors of Bromodomain and Extra-Terminal (BET) proteins and kinases. nih.gov This was achieved through a hybrid strategy that incorporated pharmacophores known to bind to the acetylated lysine binding pocket of BET proteins with a typical kinase hinge binder. nih.gov This approach led to the identification of potent dual inhibitors, demonstrating the utility of the quinoxalinone scaffold in creating polypharmacological agents. nih.gov

The table below summarizes the structure-activity relationships for a selection of this compound analogues and related quinoxalinone derivatives, highlighting the impact of different substituents on their biological activity.

Compound/Derivative Target Key Structural Features & SAR Insights
Quinoxalin-2(1H)-one derivatives with 4-aryl-substituted thiazol-2-amineHepatitis C Virus (HCV)An N,N-disubstituted amide at the C-3 position of the quinoxalinone core was superior for antiviral potency. The NH-group of the lactam was essential for activity. nih.gov
6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-oneBacteria and Fungi (DNA gyrase)Showed significant antibacterial and antifungal activity. The substituent at the 3-position is crucial for antimicrobial action. researchgate.netnih.gov
Quinoxalinone derivatives with strong electron-withdrawing groupsCOX-2 and LDHAEnhanced inhibitory efficiency was observed with the introduction of strong electron-withdrawing substituents that can act as H-bond acceptors. nih.gov
6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one analoguesBET proteins and Kinases (e.g., CDK9)A hybrid design incorporating pharmacophores for both targets led to potent dual inhibitors. nih.gov

These examples underscore the power of SAR studies in the rational design of novel this compound analogues. By systematically modifying the core structure and observing the effects on biological activity, researchers can develop a deeper understanding of the molecular interactions driving therapeutic effects and design next-generation compounds with improved efficacy and selectivity.

Applications of 6,7 Dimethylquinoxalin 2 1h One in Materials Science, Sensing, and Supramolecular Chemistry

Development of Organic Electronic Materials Incorporating 6,7-Dimethylquinoxalin-2(1H)-one Moieties

The quest for novel organic semiconductors with high charge carrier mobilities and good environmental stability is a driving force in the field of organic electronics. Quinoxaline (B1680401) derivatives, including this compound, have emerged as promising candidates for these applications. nih.govekb.eg Their electron-deficient character allows for the tuning of frontier molecular orbital (HOMO and LUMO) energy levels, a critical factor for efficient charge injection and transport in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. mdpi.comsnu.ac.kr

The incorporation of this compound into conjugated polymers can lead to materials with low bandgaps, which is desirable for absorbing a broader range of the solar spectrum in OPV applications. mdpi.comrsc.org The methyl groups at the 6 and 7 positions can enhance the solubility of the resulting polymers in organic solvents, facilitating their processing into thin films for electronic devices. rsc.org Research has shown that the electrical and structural properties of quinoxaline derivatives can be significantly influenced by the presence and nature of substituent groups. ekb.eg Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the electronic properties of new quinoxalin-2(1H)-one derivatives before their synthesis, guiding the design of materials with optimized performance. researchgate.net

PropertySignificance in Organic ElectronicsReference
Electron-deficient natureTuning of HOMO/LUMO energy levels for efficient charge transport. mdpi.comsnu.ac.kr
Low bandgapBroader absorption of the solar spectrum in organic photovoltaics. rsc.org
Enhanced solubilityFacilitates solution-based processing of thin films for devices. rsc.org
Structural modificationInfluences electrical and charge transport properties. ekb.eg

Utilization of this compound in Fluorescent Probes and Chemical Sensors

Quinoxaline and its derivatives are known for their useful optical properties and are widely employed in the development of fluorescent probes and chemical sensors. mdpi.com These sensors can detect a variety of analytes, including metal cations, anions, and pH changes. mdpi.comresearchgate.netresearchgate.net The fluorescence of quinoxalinone derivatives can be modulated through processes like photoinduced electron transfer (PET) and intramolecular charge transfer (ICT).

Specifically, the 6,7-disubstituted quinoxaline framework can be functionalized to create chemosensors with high selectivity and sensitivity. For instance, the introduction of aminopropyl groups at the 6 and 7 positions of the quinoxaline moiety has led to the development of water-soluble, dual optical chemosensors for pH measurements in acidic aqueous solutions. mdpi.comresearchgate.net These sensors exhibit shifts in both their absorption and emission spectra in response to pH changes. researchgate.net

Furthermore, quinoxalinone derivatives have been designed as fluorescent probes for detecting specific metal ions. For example, a quinoxalinone derivative capable of lactam-lactim tautomerism was developed as a sensor for both cations (Li⁺, Na⁺) and anions (F⁻, Cl⁻, Br⁻, CH₃COO⁻). nih.gov The binding of these ions alters the tautomeric equilibrium, leading to a change in the fluorescence signal. nih.gov The development of a quinoxaline-based chemosensor for the colorimetric detection of Fe³⁺ and a highly selective fluorescence turn-off response for Cu²⁺ has also been reported. nih.gov

Sensor TypeAnalyte DetectedMechanism/Key FeatureReference
pH SensorH⁺ (acidity)Dual optical response (absorption and emission shifts). mdpi.comresearchgate.net
Cation/Anion SensorLi⁺, Na⁺ / F⁻, Cl⁻, Br⁻, CH₃COO⁻Lactam-lactim tautomerism. nih.gov
Metal Ion SensorFe³⁺, Cu²⁺Colorimetric and fluorescence turn-off response. nih.gov
Metal Ion SensorHg²⁺"Switch-off" fluorescence quenching. nih.gov

Integration of this compound into Polymer and Composite Systems for Functional Properties

The incorporation of this compound into polymer and composite systems can impart desirable functional properties to the resulting materials. Quinoxaline-based polymers have shown significant promise in the field of polymer solar cells (PSCs). rsc.org By acting as the acceptor unit in a donor-acceptor (D-A) conjugated polymer, the quinoxaline moiety helps to create materials with low bandgaps and appropriate energy levels for efficient charge separation and transport. rsc.orgrsc.org The use of quinoxaline-based polymers in bulk heterojunction (BHJ) solar cells has led to power conversion efficiencies (PCEs) exceeding 11%. rsc.org

The processability of these polymers is a key factor in device fabrication. The methyl groups in this compound can improve the solubility of the resulting polymers, allowing for the use of solution-based processing techniques to create the active layer of the solar cell. rsc.org The morphology of the polymer:fullerene blend in the active layer is critical for device performance, and it can be optimized through the use of solvent additives. rsc.org

Beyond photovoltaics, quinoxaline derivatives can be integrated into polymer chains to create materials for other applications, such as visible light photoinitiators for polymerization reactions. mdpi.com These materials can absorb light and initiate the polymerization process, which is useful in dental fillings and other photocurable resins. mdpi.com

Supramolecular Self-Assembly and Host-Guest Interactions Involving this compound

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. Hydrogen bonding is a particularly important interaction in determining the crystal packing and self-assembly of organic molecules. mdpi.commdpi.comnih.govnih.gov In the solid state, this compound can form hydrogen-bonded networks, which influence its crystal structure and physical properties. researchgate.net

The quinoxaline scaffold can also be incorporated into larger host molecules, such as molecular tweezers, designed to bind specific guest molecules. nih.govnih.gov These host-guest interactions are driven by a combination of forces, including π-π stacking, hydrophobic interactions, and hydrogen bonding. Fluorinated syn-bis-quinoxaline molecular tweezers have been synthesized and shown to include solvent molecules within their molecular cleft and to self-associate. nih.govnih.gov NMR studies have confirmed the chemical exchange between the unbound and bound states of an electron-rich guest molecule. nih.govresearchgate.net

The ability of quinoxalinone derivatives to participate in host-guest chemistry is also evident in their interaction with macrocyclic hosts like cucurbit rsc.orguril (CB7). nih.govnih.gov The encapsulation of a quinolin-2(1H)-one derivative within the CB7 cavity resulted in a significant enhancement of its fluorescence emission and a shift in its pKa value. nih.gov This property can be exploited in the development of indicator displacement assays. nih.gov

Applications in Dye Chemistry and Pigment Development Derived from this compound

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo (–N=N–) groups. nih.govajchem-a.com These dyes are synthesized through a diazotization-coupling reaction, where a primary aromatic amine is converted into a diazonium salt and then reacted with a coupling component. youtube.comresearchgate.net While there is extensive literature on azo dyes derived from various heterocyclic scaffolds, specific examples utilizing this compound as the coupling component are less common.

However, the general principles of azo dye synthesis suggest that this compound could serve as a viable coupling component. The electron-rich nature of the benzene (B151609) ring, activated by the lactam group and the methyl substituents, would likely direct the electrophilic attack of the diazonium salt to the position ortho to the amino group that would be present after reduction of a nitro precursor, or to another activated position on the ring. The resulting azo dye would be expected to exhibit distinct chromophoric properties, with the color depending on the extent of conjugation and the nature of the substituents on both the diazonium salt precursor and the quinoxalinone ring. The synthesis of azo compounds through a one-pot reaction of β-naphthol with aryl amines using t-BuONO has been demonstrated, showcasing a mild and efficient method that could potentially be adapted for quinoxalinone-based dyes. researchgate.net The photophysical properties of quinoxalinone-based chromophores are generally predictable based on their chemical structure and the polarity of the solvent. researchgate.net

Environmental Fate and Ecotoxicological Research of 6,7 Dimethylquinoxalin 2 1h One

Degradation Pathways and Persistence Studies of 6,7-Dimethylquinoxalin-2(1H)-one in Various Environmental Compartments

Direct studies on the degradation and persistence of this compound in soil, water, or air are not extensively documented. However, the environmental fate of chemical compounds is generally governed by their susceptibility to biotic and abiotic degradation processes. For quinoxaline (B1680401) derivatives, these processes can include photodegradation and microbial degradation.

The quinoxalin-2(1H)-one structure is known to be reactive under certain conditions. For instance, some derivatives can undergo photoinduced C-H functionalization, suggesting that sunlight could play a role in their environmental transformation. researchgate.net Visible light has been shown to initiate reactions in quinoxalin-2(1H)-one derivatives, sometimes involving singlet oxygen, which indicates a potential for atmospheric degradation. nih.gov The persistence of such a compound in the environment would depend on its chemical stability and the prevalence of these degradation-conducive conditions. The addition of hydroxyl groups to the quinoxalin-2(1H)-one core, a potential metabolic or environmental degradation step, can occur in water under certain catalytic conditions. nih.gov

Bioremediation and Detoxification Strategies for this compound

There is a lack of specific research on bioremediation and detoxification strategies for this compound. However, studies on related nitrogen-containing heterocyclic compounds, such as quinoline (B57606), offer insights into potential biological treatment methods. Bioaugmentation, which involves introducing specific microorganisms to a contaminated site, has proven effective for the bioremediation of quinoline-contaminated soil. semanticscholar.orgchemsrc.com

In one study, the bacterium Burkholderia pickettii was shown to completely degrade quinoline in a soil slurry. semanticscholar.orgchemsrc.com The process was enhanced by the presence of indigenous microbes and the addition of nutrients (bio-stimulation). semanticscholar.orgchemsrc.com Such findings suggest that microbial consortia with the ability to degrade heterocyclic aromatic compounds could potentially be adapted for the remediation of environments contaminated with quinoxaline derivatives. The efficiency of such bioremediation would depend on the ability of microbial enzymes to recognize and metabolize the specific structure of this compound.

Ecotoxicity Assessment of this compound on Aquatic and Terrestrial Organisms

Specific ecotoxicological data for this compound are not available in the reviewed literature. However, the toxicity of the broader class of quinoxaline derivatives has been evaluated against various organisms. For example, certain quinoxaline derivatives have demonstrated antimicrobial and antifungal properties, indicating a potential to impact microbial communities in soil and water. researchgate.net

The ecotoxicity of chemical compounds is often assessed using model organisms. For aquatic environments, these can include fish, invertebrates like Daphnia, and algae. semanticscholar.org Research on other quinoxaline-like compounds, such as the tire rubber-derived 6PPD-quinone, has shown significant toxicity to certain fish species, like coho salmon, highlighting the potential for adverse effects of related quinone structures on aquatic life.

Below is a table summarizing ecotoxicity data for various quinoxaline and related compounds on different organisms, which may serve as a proxy for understanding the potential ecotoxicological profile of this compound.

CompoundOrganismEndpointValueReference
CiprofloxacinAnabaena flos-aquae (cyanobacterium)EC50 (growth inhibition)10.2 µg/L
CiprofloxacinLemna minor (duckweed)EC50 (growth inhibition)62.5 µg/L
EnrofloxacinAnabaena flos-aquae (cyanobacterium)EC50 (growth inhibition)173 µg/L
EnrofloxacinLemna minor (duckweed)EC50 (growth inhibition)107 µg/L
Compound 5j (a quinoxaline derivative)Rhizoctonia solani (fungus)EC508.54 µg/mL
Compound 5t (a quinoxaline derivative)Rhizoctonia solani (fungus)EC5012.01 µg/mL

EC50: The concentration of a substance that causes a 50% effect on the tested population.

Metabolic Transformation Studies of this compound in Biological Systems Relevant to Environmental Exposure

Direct metabolic studies of this compound in environmentally relevant organisms are not found in the existing scientific literature. However, research on the metabolism of other quinoxaline derivatives in biological systems can provide clues as to how this compound might be transformed.

In rodents, for example, a quinoxaline derivative was found to be metabolized in plasma by xanthine (B1682287) oxidase, an enzyme that can catalyze oxidation. The study identified a metabolite that was 16 Daltons heavier than the parent compound, indicating the addition of an oxygen atom. This suggests that oxidative metabolism could be a key transformation pathway for quinoxaline derivatives in biological systems. The source of the incorporated oxygen was found to be water, which is relevant for aquatic environments.

Future Prospects and Interdisciplinary Research Directions for 6,7 Dimethylquinoxalin 2 1h One

Exploration of Unconventional Synthetic Methodologies for 6,7-Dimethylquinoxalin-2(1H)-one

The synthesis of quinoxalin-2(1H)-one derivatives has traditionally relied on established methods. However, the future of synthesizing this compound lies in the adoption of more efficient, sustainable, and innovative approaches. Researchers are increasingly exploring unconventional synthetic methodologies that offer advantages such as milder reaction conditions, higher yields, and greater atom economy.

Key areas for future exploration include:

Photocatalysis and Electrosynthesis: Visible-light-driven reactions and electrochemical methods are emerging as powerful tools in organic synthesis. These techniques can enable C-H functionalization and the formation of the quinoxalinone core under ambient conditions, potentially reducing the need for harsh reagents and high temperatures.

Green Chemistry Approaches: The use of environmentally benign solvents (like water or ethanol), catalyst-free reactions, and the development of one-pot multicomponent reactions are central to sustainable synthesis. Future research will likely focus on adapting these green principles to the synthesis of this compound, minimizing waste and environmental impact.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. Exploring the synthesis of this compound in flow systems could facilitate its production for further research and potential commercial applications.

Catalytic C-H Activation: Direct functionalization of the quinoxalinone core via transition-metal-catalyzed or metal-free C-H activation is a highly attractive strategy. This approach avoids the need for pre-functionalized starting materials, streamlining the synthesis of novel analogues of this compound.

Synthetic ApproachPotential Advantages for this compound Synthesis
Photocatalysis Mild reaction conditions, high selectivity, use of light as a renewable energy source.
Electrosynthesis Avoidance of stoichiometric oxidants/reductants, precise control of reactivity.
Green Solvents Reduced environmental impact, improved safety profile.
Flow Chemistry Enhanced scalability, improved reaction control and safety.
C-H Activation Increased atom economy, simplified synthetic routes.

Identification of Novel Biological Targets and Therapeutic Avenues for this compound Analogues

Quinoxaline (B1680401) derivatives are well-documented for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Future research on this compound and its analogues will aim to identify novel biological targets and explore new therapeutic applications.

Promising areas of investigation include:

Kinase Inhibition: Many quinoxaline derivatives act as inhibitors of various protein kinases, which are crucial in cancer and inflammatory diseases. Screening this compound analogues against a panel of kinases could uncover new and selective inhibitors for targeted therapies.

Antimicrobial Drug Discovery: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. The quinoxaline scaffold has shown promise in this area, and derivatives of this compound could be developed as novel antibacterial or antifungal drugs.

Neurodegenerative Diseases: Some heterocyclic compounds have shown potential in targeting pathways involved in neurodegenerative disorders. Investigating the ability of this compound derivatives to modulate targets such as those in Alzheimer's or Parkinson's disease could open up new therapeutic avenues.

Antiviral Applications: The quinoxaline moiety is a component of some antiviral drugs, and its derivatives have been investigated for activity against various viruses. Given the ongoing threat of viral pandemics, exploring the antiviral potential of this compound analogues is a timely and critical area of research.

Advancements in Computational Prediction and Design of this compound Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these methods can accelerate the design and development of new derivatives with desired properties.

Future computational efforts will likely focus on:

Structure-Activity Relationship (SAR) Studies: In silico methods can be used to build predictive SAR models that correlate the structural features of this compound analogues with their biological activity. This can guide the synthesis of more potent and selective compounds.

Molecular Docking and Virtual Screening: Docking simulations can predict the binding modes of this compound derivatives to specific biological targets, helping to elucidate their mechanism of action and identify promising lead compounds.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is crucial for their development as drugs. In silico ADMET profiling can help to prioritize candidates with favorable pharmacokinetic and safety profiles.

Design of Materials with Tailored Electronic Properties: For technological applications, quantum chemical calculations can be used to predict the electronic and photophysical properties of this compound derivatives, enabling the design of materials for use in organic electronics.

Integration of this compound into Advanced Technological Applications

Beyond their therapeutic potential, quinoxaline derivatives are gaining attention for their applications in materials science. The unique electronic properties of the quinoxaline core make it a promising building block for advanced technological applications.

Future research directions include:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives have been utilized as electron-transporting materials and emitters in OLEDs. The 6,7-dimethyl substitution pattern may influence the photophysical properties, and further research could optimize its performance in next-generation displays and lighting.

Organic Solar Cells (OSCs): As electron-acceptor materials, quinoxaline-based compounds have shown potential in organic photovoltaics. Investigating the performance of this compound derivatives in OSCs could contribute to the development of more efficient and cost-effective solar energy technologies.

Chemosensors: The quinoxaline scaffold can be functionalized to create fluorescent chemosensors for the detection of ions and small molecules. The specific substitution pattern of this compound could be exploited to develop selective sensors for environmental or biological monitoring.

Addressing Challenges and Leveraging Opportunities in Translational Research of this compound

Translational research aims to bridge the gap between basic scientific discoveries and their practical applications, such as new therapies or technologies. For this compound, several challenges and opportunities exist in this translational pathway.

Challenges:

Lack of Specific Data: A significant hurdle is the limited amount of research focused specifically on this compound. More fundamental research is needed to establish its basic properties and biological activities.

Toxicity and Specificity: As with many bioactive compounds, ensuring low toxicity and high target specificity is a major challenge in drug development.

Scalability of Synthesis: Developing cost-effective and scalable synthetic routes is essential for the commercial viability of any new compound.

Regulatory Hurdles: The path from laboratory discovery to a marketed product is long and involves navigating complex regulatory requirements.

Opportunities:

Privileged Scaffold: The quinoxaline core is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This increases the likelihood of discovering new therapeutic applications for its derivatives.

Interdisciplinary Collaboration: The diverse potential applications of this compound in medicine and materials science create opportunities for collaboration between chemists, biologists, pharmacologists, and materials scientists.

Advancements in Research Tools: The availability of advanced analytical techniques, high-throughput screening, and computational modeling can accelerate the research and development process.

Q & A

Q. What are the established synthetic routes for 6,7-Dimethylquinoxalin-2(1H)-one?

The synthesis typically involves condensation reactions of o-phenylenediamine derivatives with α-keto acids or esters. For example, Liebigs Ann. Chem. (1982) describes a method using this compound as a precursor, achieved via cyclization under acidic conditions . Alternative approaches include:

  • Stepwise functionalization : Introducing methyl groups via alkylation or using pre-substituted starting materials (e.g., 3-(2-aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one) .
  • Heterocyclic assembly : Building the quinoxaline core through oxidative coupling, as reported in yields ranging from 70% to 82% depending on reaction conditions . Key considerations: Solvent choice (e.g., methanol, acetic acid), temperature control (e.g., reflux), and purification via column chromatography or recrystallization.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for the lactam ring) .
  • NMR : 1H NMR confirms methyl group signals (δ ~2.4 ppm for C6/C7-CH3) and aromatic proton environments. 13C NMR resolves carbonyl carbons (δ ~160 ppm) .
  • Elemental analysis : Validates purity and empirical formula (e.g., C, H, N content within 0.3% of theoretical values) .
  • X-ray crystallography : Resolves crystal packing and molecular geometry (e.g., bond angles in the quinoxaline core) .

Q. What in vitro assays are commonly used to evaluate the antimicrobial efficacy of this compound derivatives?

  • Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans), using broth microdilution .
  • Time-kill kinetics : Assesses bactericidal/fungicidal activity over 24 hours, showing concentration-dependent reduction in viable cells .
  • Comparison standards : Penicillin G and Amphotericin B are used as positive controls .

Advanced Research Questions

Q. How can structural modifications at the 3-position of this compound influence its biological activity?

Substitutions at the 3-position (e.g., hydrazineylidene, nitrobenzyl groups) enhance interactions with biological targets:

  • Antimicrobial activity : 3-(2-(4-Nitrophenyl)-2-oxoethyl) derivatives show MIC values of 1.98–15.6 µg/mL against S. aureus and E. coli due to improved DNA gyrase binding .
  • Mechanistic insights : Bulkier substituents increase steric hindrance, reducing activity, while electron-withdrawing groups (e.g., nitro) improve target affinity .
  • Table : Selected derivatives and activities:
DerivativeMIC (µg/mL)Target Enzyme (IC₅₀)
4d (3-nitroethyl)1.98–15.6DNA gyrase (7.82 µM)
11b (thiazolone-hydrazineyl)1.98–3.9DNA gyrase (9.45 µM)

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Standardized assays : Reproduce studies under identical conditions (e.g., pH, inoculum size) to minimize variability .
  • Molecular docking : Validate target engagement (e.g., DNA gyrase binding pocket) to explain discrepancies in MIC values .
  • Meta-analysis : Compare substituent effects across studies; e.g., methyl groups at C6/C7 enhance activity, while methoxy groups reduce solubility .

Q. How does molecular modeling contribute to understanding interactions with DNA gyrase?

Docking studies (e.g., AutoDock Vina) reveal:

  • Hydrogen bonding : Between the lactam carbonyl and Arg76 residue of DNA gyrase .
  • π-π stacking : Aromatic quinoxaline core interacts with Tyr122 .
  • Steric complementarity : Methyl groups at C6/C7 fit into a hydrophobic pocket, explaining enhanced inhibition (IC₅₀ = 7.82 µM vs. ciprofloxacin’s 5.2 µM) .

Q. What are the decomposition pathways under acidic or basic conditions?

  • Acidic conditions : Diazonium salts (e.g., 3-(2-aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one) decompose to form benzimidazole derivatives via cyclization (e.g., Scheme 59 in ) .
  • Basic conditions : Hydrolysis of the lactam ring generates quinoxaline-2,3-dione intermediates, which further degrade under prolonged heating .

Q. How can synthesis of derivatives be optimized for improved yield and purity?

  • Catalyst screening : Pd/CaCO3 in hydrogenation reduces nitro groups to amines with >90% efficiency .
  • Temperature control : Lowering reaction temperature during diazonium salt formation prevents side reactions (e.g., dimerization) .
  • Purification : Use of preparative HPLC or size-exclusion chromatography isolates high-purity products (>95%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.